molecular formula C13H16NO4PS2 B13731719 2-[[Methoxy(propoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione CAS No. 19133-14-3

2-[[Methoxy(propoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione

Cat. No.: B13731719
CAS No.: 19133-14-3
M. Wt: 345.4 g/mol
InChI Key: JKAXCKAQHGHTEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[Methoxy(propoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione is a complex organic compound characterized by its unique structure, which includes an isoindole-1,3-dione core.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-[[Methoxy(propoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[[Methoxy(propoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 2-[[Methoxy(propoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[Methoxy(propoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

19133-14-3

Molecular Formula

C13H16NO4PS2

Molecular Weight

345.4 g/mol

IUPAC Name

2-[[methoxy(propoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione

InChI

InChI=1S/C13H16NO4PS2/c1-3-8-18-19(20,17-2)21-9-14-12(15)10-6-4-5-7-11(10)13(14)16/h4-7H,3,8-9H2,1-2H3

InChI Key

JKAXCKAQHGHTEN-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=S)(OC)SCN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.